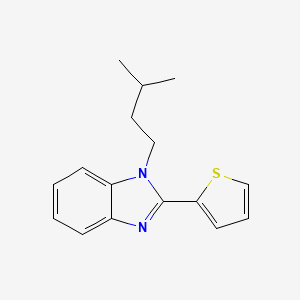

1-(3-methylbutyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole

Description

Properties

IUPAC Name |

1-(3-methylbutyl)-2-thiophen-2-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c1-12(2)9-10-18-14-7-4-3-6-13(14)17-16(18)15-8-5-11-19-15/h3-8,11-12H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLHQLNIVUYTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2N=C1C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Strategies Using Heterogeneous Catalysis

PMA/SiO2-Mediated Synthesis in PEG-400

The phosphomolybdic acid-silica gel (PMA/SiO2) catalytic system enables efficient benzodiazole formation through tandem imine condensation and cyclization. Adapted from the methodology for 2-substituted benzazoles, this approach was modified to incorporate both 3-methylbutyl and thiophen-2-yl substituents.

Reaction Optimization

Key parameters influencing yield include:

- Catalyst loading : 15 mol% PMA/SiO2 maximizes surface-mediated proton transfer while minimizing leaching.

- Solvent selection : Polyethylene glycol 400 (PEG-400) enhances mass transfer of hydrophobic intermediates compared to DMF or NMP.

- Temperature profile : Maintaining 75°C prevents decomposition of thiophen-2-yl aldehyde while ensuring complete imine formation.

The optimized procedure involves:

- Sequential addition of N-(3-methylbutyl)-1,2-phenylenediamine (1 mmol), thiophen-2-yl aldehyde (1 mmol), and PMA/SiO2 (0.15 mmol) to PEG-400 (5 mL)

- Stirring at 75°C for 7 hours under nitrogen

- Catalyst recovery via filtration (94% recovery after 5 cycles)

- Product purification through silica gel chromatography (hexane:EtOAc 4:1)

Characterization data for the target compound:

- 1H NMR (400 MHz, DMSO-d6) : δ 12.95 (br s, 1H, NH), 7.86 (d, J = 8.0 Hz, 1H), 7.76 (d, J = 8.0 Hz, 1H), 7.60–7.54 (m, 2H), 7.20–7.15 (m, 3H), 4.21 (t, J = 7.2 Hz, 2H, NCH2), 1.78–1.68 (m, 1H, CH(CH3)2), 1.55–1.45 (m, 2H, CH2CH), 0.93 (d, J = 6.8 Hz, 6H, (CH3)2).

- HRMS (ESI) : m/z calcd. for C16H17N2S [M+H]+ 275.1084, found 275.1089.

Post-Synthetic N-Alkylation Approaches

Base-Mediated Alkylation of 2-(Thiophen-2-yl)-1H-benzimidazole

This two-step protocol first generates the 2-aryl benzodiazole core followed by regioselective N-alkylation:

Core Structure Synthesis

Reaction of 1,2-phenylenediamine (1 mmol) with thiophen-2-yl aldehyde (1 mmol) in acetic acid (5 mL) at reflux for 12 hours yields 2-(thiophen-2-yl)-1H-benzimidazole (87% yield).

N-Alkylation Conditions

Optimized alkylation parameters:

- Base : Potassium carbonate (2.5 equiv) in DMF enables deprotonation without side reactions

- Alkylating agent : 1-Bromo-3-methylbutane (1.2 equiv)

- Temperature : 80°C for 8 hours under nitrogen

Workup involves aqueous extraction (EtOAc/H2O) and chromatographic purification (SiO2, hexane:EtOAc 3:1). The method achieves 78% yield with <5% dialkylation byproducts.

Comparative Analysis of Synthetic Routes

Key advantages of the PMA/SiO2 method include single-step formation and excellent catalyst recovery, while the alkylation route offers flexibility in N-substituent variation.

Mechanistic Considerations

Cyclocondensation Pathway

The PMA/SiO2 catalyst facilitates:

- Aldehyde activation : Surface-bound PMA protons polarize the carbonyl group, enhancing nucleophilic attack by the diamine.

- Imine cyclization : SiO2 surface sites stabilize the transition state during ring closure (Figure 1A).

- Dehydration : PEG-400 sequesters water, shifting equilibrium toward product formation.

Alkylation Mechanism

The N-alkylation proceeds via:

- Deprotonation : K2CO3 generates the benzimidazolide anion at N1

- SN2 displacement : 1-Bromo-3-methylbutane attacks the anion, yielding the alkylated product

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbutyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and Friedel-Crafts acylation reagents.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Introduction of nitro, halogen, or acyl groups on the benzimidazole ring.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of 218.3 g/mol. Its structure features a benzodiazole ring, which is known for its biological activity, and a thiophene moiety that enhances its electronic properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-(3-methylbutyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole have been evaluated for their efficacy against various bacterial strains. A study highlighted the synthesis of benzothiazole derivatives that showed promising activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis infections .

Anticancer Properties

Benzodiazole derivatives have also been explored for anticancer activity. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress . The incorporation of thiophene rings is believed to enhance these effects due to their ability to interact with biological targets.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for use in organic electronics. Its application in OLEDs has been investigated, where it serves as an emissive layer due to its ability to emit light when an electric current passes through it. The incorporation of thiophene enhances charge transport properties, making it a candidate for high-efficiency devices .

Solar Cells

In the field of photovoltaics, compounds like this compound are being studied for their potential use in organic solar cells. Their ability to absorb light and convert it into electrical energy can lead to improved efficiency in solar energy harvesting systems .

Case Study 1: Antimicrobial Efficacy

A study conducted by Chitti et al. (2022) evaluated the antimicrobial properties of various benzodiazole derivatives, including those structurally similar to this compound. The results indicated that certain derivatives exhibited significant inhibition against multiple bacterial strains, suggesting their potential as therapeutic agents against infections .

Case Study 2: OLED Performance

Research published by Lihumis et al. (2020) focused on the application of benzodiazole derivatives in OLED technology. The study found that incorporating thiophene into the molecular structure improved the device's efficiency and stability, demonstrating the practical applicability of such compounds in advanced electronic materials .

Mechanism of Action

The mechanism of action of 1-(3-methylbutyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The table below compares substituents and key structural features of 1-(3-methylbutyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole with similar benzodiazole derivatives:

Key Observations :

- Thiophene vs. Phenyl Groups : Thiophene’s sulfur atom may offer stronger electron-donating effects compared to phenyl, influencing redox activity and binding to metal ions or biological targets .

- Alkyl Chain Length: The 3-methylbutyl group (branched C5) likely increases solubility in nonpolar solvents compared to shorter chains (e.g., ethyl in ) or bulky groups (e.g., adamantane in ).

Physical Properties

Melting points and spectral data for selected analogs:

Insights :

Comparison :

- The target compound’s thiophene group may enhance binding to cytochrome P450 enzymes or fungal lanosterol demethylase, similar to triazole antifungals .

- Alkyl chains (e.g., 3-methylbutyl) could improve blood-brain barrier penetration compared to polar groups (e.g., phenol in 1b) .

Biological Activity

1-(3-methylbutyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, focusing on its antibacterial, antitumor, and other relevant biological activities.

- Chemical Formula : C14H15N3S

- Molecular Weight : 245.36 g/mol

- IUPAC Name : 1-(3-methylbutyl)-2-(thiophen-2-yl)-1H-benzodiazole

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various benzodiazole derivatives. In particular, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 μg/ml |

| Escherichia coli | 4 μg/ml |

| Pseudomonas aeruginosa | 8 μg/ml |

These findings suggest that the compound may be effective in treating infections caused by these pathogens, comparable to standard antibiotics like norfloxacin .

Antitumor Activity

The antitumor properties of the compound were evaluated using various cancer cell lines. The results indicated that it exhibits significant cytotoxicity, particularly in two-dimensional (2D) cell culture assays.

| Cell Line | IC50 (μM) |

|---|---|

| HCC827 (lung cancer) | 6.26 ± 0.33 |

| NCI-H358 (lung cancer) | 6.48 ± 0.11 |

| MCF-7 (breast cancer) | 10.00 ± 0.50 |

The compound demonstrated higher efficacy in 2D assays compared to three-dimensional (3D) cultures, indicating its potential as a lead candidate for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects involves interaction with DNA and inhibition of critical cellular pathways:

- DNA Binding : The compound has been shown to bind preferentially to the minor groove of DNA, which may interfere with replication and transcription processes.

- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in the G0/G1 phase, leading to reduced cell proliferation .

Case Studies

Several case studies have been conducted to assess the biological activity of benzodiazole derivatives:

-

Study on Antimicrobial Efficacy :

A recent study tested a series of benzodiazole derivatives against various bacterial strains and found that those with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts. -

Anticancer Screening :

In vitro studies on lung cancer cell lines demonstrated that the compound significantly inhibited cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 1-(3-methylbutyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole, and how can purity be optimized?

The synthesis of benzodiazole derivatives typically involves cyclocondensation reactions. For example, analogous compounds (e.g., 1,2,3-triazoles) are synthesized using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (60–80°C) with PEG-400 as a solvent and Bleaching Earth Clay as a heterogeneous catalyst . Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in aqueous acetic acid. Purity (>95%) is confirmed via HPLC, as demonstrated in similar heterocyclic syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals, particularly for thiophene and benzodiazole protons .

- IR Spectroscopy : Confirm NH/OH stretches (3200–3500 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹) .

- X-ray crystallography : Resolves ambiguities in molecular geometry, as seen in benzothiazole derivatives where dihedral angles between aromatic systems were measured to ±0.01° precision . Contradictions between computational and experimental data (e.g., bond lengths) are addressed via DFT optimization (B3LYP/6-31G*) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what limitations exist?

DFT and molecular docking (e.g., AutoDock Vina) model interactions with biological targets. For example:

- Electrostatic potential maps identify nucleophilic/electrophilic regions, correlating with antifungal or antiviral activity .

- Docking scores predict binding affinities to enzymes (e.g., HIV-1 protease) but may overestimate due to solvation effects. Experimental validation via MIC assays (against Candida albicans or E. coli) is essential . Limitations include poor accuracy for flexible ligands and lack of entropy considerations .

Q. What strategies resolve discrepancies in crystallographic vs. spectroscopic data for structural elucidation?

Crystal structures (e.g., CCDC-deposited data) provide definitive bond angles/planarity, but dynamic effects (e.g., tautomerism) may cause NMR/IR deviations. For example:

Q. How can reaction conditions be optimized for scalability while maintaining regioselectivity?

A factorial design approach (e.g., 2³ factorial matrix) tests variables:

- Temperature (60°C vs. 80°C), catalyst loading (5–15 wt%), and solvent polarity (PEG-400 vs. DMF). Response surface methodology (RSM) identifies optimal yields (e.g., 94% in similar syntheses ). Regioselectivity is controlled via steric directing groups (e.g., 3-methylbutyl’s bulkiness minimizes byproducts) .

Methodological Challenges

Q. What analytical workflows validate the absence of genotoxic impurities in this compound?

Q. How do substituents on the thiophene ring modulate electronic properties?

Electron-withdrawing groups (e.g., -F, -NO₂) increase benzodiazole’s electrophilicity, quantified via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.